molecular formula C19H14N6O4S2 B12361843 N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No.: B12361843
M. Wt: 454.5 g/mol
InChI Key: HIRCXSRPNGMCML-UHFFFAOYSA-N
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Description

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, a benzimidazole ring, and a triazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide typically involves multiple steps. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the triazole and benzimidazole rings. Common reagents used in these reactions include sulfur-containing compounds, triazole precursors, and benzimidazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular pathways by binding to active sites or interfering with protein-protein interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene, benzimidazole, and triazole derivatives, such as:

  • Naphthalene-1-sulfonamide
  • Benzimidazole-5-sulfonamide
  • 1H-1,2,4-triazole-3-thiol

Uniqueness

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H14N6O4S2

Molecular Weight

454.5 g/mol

IUPAC Name

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

InChI

InChI=1S/C19H14N6O4S2/c26-17-12-4-2-1-3-11(12)14(8-16(17)30-19-20-9-21-24-19)25-31(28,29)10-5-6-13-15(7-10)23-18(27)22-13/h1-9,25-26H,(H,20,21,24)(H2,22,23,27)

InChI Key

HIRCXSRPNGMCML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC=NN3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)N5

Origin of Product

United States

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